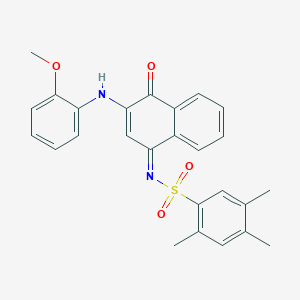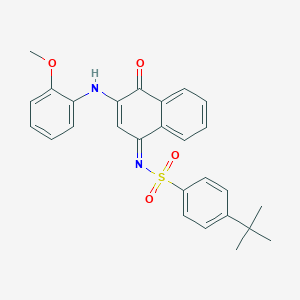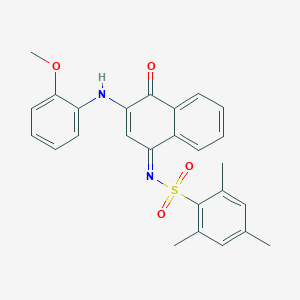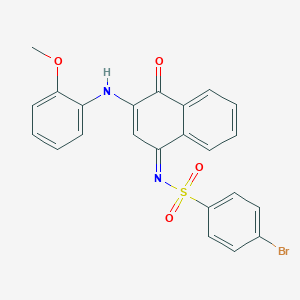![molecular formula C26H23NO7S B281418 Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281418.png)
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as EAPB, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential use as a research tool in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mecanismo De Acción
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate acts as a positive allosteric modulator of the GABAB receptor, which is a type of G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity. This compound enhances the binding of GABA to the receptor, leading to an increase in the activity of the receptor and a subsequent increase in the inhibitory tone in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to enhance cognitive function and memory consolidation. This compound has a relatively long half-life, which makes it suitable for use in research studies that require prolonged exposure to the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its high potency and selectivity for the GABAB receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound also has a relatively long half-life, which allows for prolonged exposure to the compound. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. One area of interest is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various disorders such as anxiety, depression, and pain. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interactions with other neurotransmitter systems in the brain.
Métodos De Síntesis
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid with acetic anhydride to form 5-acetyl-2-phenylbenzofuran-3-carboxylic acid. This intermediate is then reacted with p-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product, this compound. The synthesis method has been optimized to yield a high purity product, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been used as a research tool in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various disorders such as anxiety, depression, and pain. This compound has also been used to study the mechanism of action of certain drugs and their interactions with receptors in the brain.
Propiedades
Fórmula molecular |
C26H23NO7S |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-26(29)24-22-16-19(10-15-23(22)34-25(24)18-8-6-5-7-9-18)27(17(2)28)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3 |
Clave InChI |
YEKLXFBZJBKXQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)







![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
